molecular formula C6H10O B1581600 2-Cyclohexen-1-OL CAS No. 822-67-3

2-Cyclohexen-1-OL

Cat. No.: B1581600
CAS No.: 822-67-3
M. Wt: 98.14 g/mol
InChI Key: PQANGXXSEABURG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-OL can be synthesized through several methods. One common method involves the catalytic oxidation of cyclohexene. This process typically uses a catalyst such as vanadium or cobalt and an oxidizing agent like hydrogen peroxide . Another method involves the reduction of 2-Cyclohexen-1-one using a reducing agent like sodium borohydride .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of cyclohexene. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Properties

IUPAC Name

cyclohex-2-en-1-ol
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InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQANGXXSEABURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870780
Record name 2-​Cyclohexen-​1-​ol
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Molecular Weight

98.14 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 2-Cyclohexenol
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CAS No.

822-67-3
Record name 2-Cyclohexen-1-ol
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Record name Cyclohex-2-ene-1-ol
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Record name 2-CYCLOHEXEN-1-OL
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Synthesis routes and methods I

Procedure details

To 25 milliliters of acetonitrile, were added 1.64 grams (20 millimoles) of cyclohexene, and azobisisobutyronitrile (5 mole percent). The resultant mixture was stirred in an oxygen atmosphere at a temperature of 90° C. for 4 hours. In analysis of the product in the reaction mixture with gas chromatography, cyclohexene was transformed into 2-cyclohexen-1-one (cyclohexene-based selectivity 12%, yield 4%) and 2-cyclohexen-1-ol (cyclohexene-based selectivity 3%, yield 1%) with a transformation rate of 34 percent.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetonitrile were added 1.64 grams (20 millimoles) of cyclohexene, 0.26 gram (1.6 millimoles) of N-hydroxyphthalimide and 0.043 gram (0.12 millimole) of acetylacetonatocobalt Co(AA)2. The resultant mixture was stirred in an oxygen atmosphere at 100° C. for 6 hours. The products in the reaction mixture were analyzed with gas chromatography, and cyclohexene was transformed, with a transformation rate of 90%, into 2-cyclohexen-1-one (selectivity based on cyclohexene 72%, yield 65%) and 2-cyclohexen-1-ol (selectivity based on cyclohexene 14%, yield 13%).
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[Compound]
Name
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25 mL
Type
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Reaction Step Three
Yield
65%
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-OL
Reactant of Route 2
2-Cyclohexen-1-OL
Reactant of Route 3
2-Cyclohexen-1-OL
Reactant of Route 4
2-Cyclohexen-1-OL
Reactant of Route 5
2-Cyclohexen-1-OL
Reactant of Route 6
2-Cyclohexen-1-OL
Customer
Q & A

Q1: What is the molecular formula and weight of 2-cyclohexen-1-ol?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: this compound has been characterized using infrared (IR) and Raman spectroscopy, particularly to investigate the intramolecular π-type hydrogen bonding within the molecule []. NMR spectroscopy, particularly 1H NMR, has been utilized to analyze the product composition of reactions involving this compound and to determine enantiomeric excess following asymmetric transformations [, ]. GC-MS analysis has also been employed for identification and quantification in various studies [, , ].

Q3: What are the conformational preferences of this compound?

A3: Computational studies, supported by IR and Raman spectra, show that the lowest energy conformations of this compound in the vapor phase are stabilized by π-type hydrogen bonding, where the OH group interacts with the C=C double bond [, ].

Q4: What role does this compound play in the oxidation of cyclohexene?

A4: this compound is a common intermediate and product in the catalytic oxidation of cyclohexene. Studies using metal-containing catalysts [, ], dendritic complexes [, ], and nitrogen-doped carbon nanotubes [] highlight its role in the reaction pathway towards the formation of other oxygenated products like 2-cyclohexen-1-one and cyclohexene oxide.

Q5: How does the presence of this compound impact epoxidation reactions with TTMST?

A5: While this compound doesn't strongly interact with the epoxidation catalyst tetrakis(trimethylsiloxy)titanium (TTMST) alone, it exhibits significant interaction in the presence of TBHP (tert-butyl hydroperoxide). This interaction is crucial for the hydrogen-bond-assisted epoxidation mechanism proposed for TTMST [].

Q6: Can this compound act as a starting material in organic synthesis?

A6: Yes, this compound serves as a valuable chiral building block. For example, it has been used as a starting material in the stereoselective synthesis of (4S)-trans-β-elemenone [] and both enantiomers of erythro-6-acetoxy-5-hexadecanolide, a mosquito oviposition attractant pheromone [].

Q7: How does the stereochemistry of this compound derivatives affect their reactivity?

A7: Stereochemistry plays a significant role in the reactivity of this compound. For instance, epoxidation reactions with peroxy acids demonstrate different levels of syn selectivity depending on whether the starting this compound derivative is pseudoequatorial or pseudoaxial [].

Q8: Does alkyl chain length in 3-n-alkylphenols derived from 2-cyclohexen-1-one influence their activity?

A8: Research on the antinematodal activity of 3-n-alkylphenols, synthesized from 2-cyclohexen-1-one, shows a correlation between the alkyl chain length and the potency against the phytopathogenic nematode Bursapherencus xylophilus. 3-Nonylphenol exhibited the highest activity among those tested [].

Q9: What factors can affect the stability of this compound?

A9: this compound can undergo various reactions, including oxidation, rearrangement, and dehydration, depending on the reaction conditions. The presence of acids, bases, oxidizing agents, or high temperatures can influence its stability [, , ].

Q10: Are there strategies to improve the stability or bioavailability of this compound?

A10: While the provided research doesn't directly address specific formulation strategies for this compound, enzymatic methods like kinetic resolution using lipase AK have proven effective in obtaining optically active (S)-2-cyclohexen-1-ol derivatives and their corresponding acetates with high enantiomeric excess. This control over stereochemistry can be beneficial for applications requiring specific isomers [].

Q11: How is this compound typically analyzed and quantified?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in complex mixtures, such as essential oils and reaction products [, , ].

Q12: Have computational methods been used to study this compound?

A12: Yes, Density Functional Theory (DFT) calculations have been valuable in understanding the mechanism of cyclohexene oxidation catalyzed by crown ether-appended Fe(III) porphyrin complexes. These calculations provided insights into the geometrical structures, electronic properties, and thermodynamic parameters relevant to the reaction pathway []. DFT was also employed to study the facial selectivity of this compound epoxidation with peroxyformic acid, elucidating the transition state structures and the influence of hydrogen bonding on the reaction outcome [].

Q13: Does this compound occur naturally, and does it possess any biological activity?

A13: Yes, this compound has been identified as a component of the aggregative pheromone blend of the Douglas-fir beetle, Dendroctonus pseudotsugae [, ]. It acts synergistically with other pheromone components, like frontalin, to attract beetles, primarily males [].

Q14: Are there natural sources of this compound?

A14: Yes, this compound is found in the essential oils of various plants. For example, it has been identified as a significant component in the essential oil of Artemisia vulgaris L. (mugwort) leaves [], Salvia kronenburgii Rech. fil. [], and Citrus sinensis (L.) Osbeck (sweet orange) fruits infected with Citrus Stubborn Disease [].

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